Cas no 874483-01-9 (4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride)

4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride structure
874483-01-9 structure
Product Name:4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride
CAS No:874483-01-9
MF:C8H8Cl2F3N
MW:246.057030677795
CID:656204
PubChem ID:66860322
Update Time:2025-04-19

4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 4-chloro-2-(trifluoromethyl)-, hydrochloride
    • [4-chloro-2-(trifluoromethyl)phenyl]methanamine,hydrochloride
    • [4-chloro-2-(trifluoromethyl)phenyl]methanamine;hydrochloride
    • 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
    • DTXSID80735904
    • 1-[4-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride
    • 4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride
    • ONVUTSFMWVHICM-UHFFFAOYSA-N
    • A1-23810
    • 874483-01-9
    • SCHEMBL965407
    • Inchi: 1S/C8H7ClF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H
    • InChI Key: ONVUTSFMWVHICM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CN)=C(C(F)(F)F)C=1.Cl

Computed Properties

  • Exact Mass: 244.9985891g/mol
  • Monoisotopic Mass: 244.9985891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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